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Compound of Interest

2-Chloro-2-(3-chloro-phenyl)-
Compound Name:

ethanol
CAS No.: 886365-85-1
Cat. No.: B1359259

Get Quote

Technical Profile: 2-Chloro-2-(3-
chlorophenyl)ethanol

Critical Regioisomer Analysis & Properties Guide[1]
Part 1: Executive Summary & Chemical Identity

2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1) is a specific regioisomer of the more
commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS:
106262-93-5).[1][2]

In drug development—specifically in the synthesis of

-adrenergic receptor agonists like Mirabegron—this molecule primarily appears as a critical
regioisomer impurity.[1] Its presence is a direct consequence of the lack of regioselectivity
during the ring-opening of 3-chlorostyrene oxide.[1] Distinguishing between the 2-chloro-2-
phenyl (impurity) and 2-chloro-1-phenyl (target) isomers is vital for maintaining the
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enantiomeric and chemical purity required for API (Active Pharmaceutical Ingredient) release.

[1]

Chemical Structure & Nomenclature:

IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]

¢ Common Synonym:

-Chloro-
-(3-chlorophenyl)ethyl alcohol[1]

« CAS Number: 886365-85-1[1][2][3][4][5][6]

e Molecular Formula:

[5](6]

Molecular Weight: 191.05 g/mol [5]

Part 2: Physical & Chemical Properties[5]

Due to its status as a specialized impurity rather than a bulk commodity, experimental physical
data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1]
The values below synthesize available experimental fragments with high-confidence predictive
models (ACD/Labs, EPISuite) used in process chemistry.

Table 1: Physicochemical Profile[7]
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Property

Value /| Range

Confidence Level

Relevance

Viscous Liquid to Low-

Physical State ) ) High Handling/Transfer
Melting Solid
N ) 285°C £ 20°C (at 760 ] Distillation requires
Boiling Point Predicted )
mmHgQ) high vacuum
] ] ) ) May solidify in cold
Melting Point 35-45°C (Estimated) Medium
storage
) ) Phase separation
Density 1.328 £ 0.06 g/cm3 Predicted )
extraction
_ Lipophilicity/Extraction
LogP (Octanol/Water) 2.25+£0.30 High )
solvent selection
) Deprotonation
pKa (Hydroxyl) 13.5+£0.20 Predicted )
requires strong base
N DMSO, Methanol, ) Process solvent
Solubility Experimental

DCM, Ethyl Acetate

compatibility

Water Solubility

Low (<1 mg/mL)

High

Aqueous workup

efficiency

Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2-5°C of each

other, rendering separation by simple distillation ineffective.[1] Chromatographic separation

(HPLC) or kinetic resolution is required.[1]

Part 3: Synthesis & Formation Mechanism[1][8]

The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the

hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to

control the ratio of the target product vs. this impurity.[1]
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The Regioselectivity Problem

The reaction of an epoxide with HCI (or chlorinating agents) is governed by the competition
between

-like and
-like pathways:

o Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an

mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-
chlorophenyl)ethanol.[1]

o Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows
an

-like mechanism where the bond weakens at the benzylic position due to resonance
stabilization of the developing positive charge.[1] This is favored under acidic conditions.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways.

Path B: Benzylic Attack

Impurity Isomer
~=»{ 2-Chloro-2-(3-chlorophenyl)ethanol

Protonation (CAS 886365-85-1)

3-Chlorostyrene Oxide
(Precursor)

Acidic Conditions
(HCI/H+)
Path A: Terminal Attack

Nucleophilic Conditions (SN2 favored) o
>

Direct Attack

Target Isomer
2-Chloro-1-(3-chlorophenyl)ethanol
(CAS 106262-93-5)

(Cl- attack)

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-
phenyl impurity described in this guide.[1]

Part 4: Analytical Characterization (Differentiation)
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Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for
identification without chromatographic resolution.[1] Proton NMR (

-NMR) is the definitive method for structural confirmation.[1]

1. NMR Shift Diagnostics

o Target Isomer (1-aryl): The methine proton (

-OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8-5.0 ppm
as a doublet of doublets.[1] The methylene protons (

-Cl) appear around 3.6—-3.8 ppm.[1]

Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (

-Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this
proton shifts, but the key differentiator is the methylene group (

-OH).[1] The

-OH protons will appear as a multiplet around 3.9—-4.1 ppm, distinct from the chloromethyl
group of the target.[1]

2. HPLC Method Parameters

To separate the regioisomers for quality control (QC):
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
Mobile Phase: Water (0.1%

) / Acetonitrile gradient.[1]

Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the
internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention
times are close.[1]

Part 5: Safety & Handling Protocols
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Hazard Classification: As a halogenated alcohol and close structural analog to known toxic
chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic.[1]

Self-Validating Handling System

» Containment: All weighing and transfer must occur within a certified fume hood.

o PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated
solvents), safety goggles, and lab coat.[1]

o Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g.,
NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or
degrade via oxidation, then absorb on vermiculite.[1]

Storage:
o Temperature: 2—-8°C (Refrigerator).

o Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization
to epoxides or polymerization upon exposure to moisture and heat.[1]

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 11469563, 2-Chloro-1-(3-chlorophenyl)ethanol. (Note: Discusses the primary isomer
and associated chlorohydrin chemistry). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [2-Chloro-2-(3-chloro-phenyl)-ethanol physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359259/docs#2-chloro-2-3-chloro-phenyl-ethanol-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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